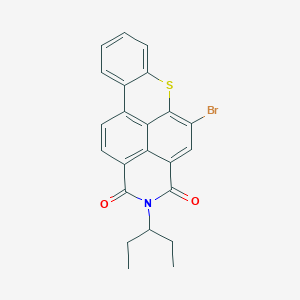

Br-BTXI

Description

Structure

3D Structure

Properties

IUPAC Name |

10-bromo-14-pentan-3-yl-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrNO2S/c1-3-12(4-2)25-22(26)15-10-9-14-13-7-5-6-8-18(13)28-21-17(24)11-16(23(25)27)19(15)20(14)21/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJAAPMGHZNCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=CC=CC=C5S4)Br)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253748-36-4 | |

| Record name | 5-bromo-2-(pentan-3-yl)-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of Br Btxi

Sophisticated Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution and solid states. For Br-BTXI, both one-dimensional and multi-dimensional NMR techniques have been employed to gain comprehensive structural information.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While specific detailed multi-dimensional NMR data for this compound was not extensively available in the search results, the general application of these techniques to similar complex organic molecules underscores their importance in confirming the intricate connectivities and potentially the stereochemical aspects of this compound.

Solid-State NMR Investigations of Molecular Packing and Dynamics (if applicable)

Solid-state NMR spectroscopy provides insights into the structural and dynamic properties of molecules in the solid state, which can differ significantly from those in solution. This technique is particularly useful for studying molecular packing, polymorphism, and dynamics within crystal lattices or amorphous solids. Bromine has two NMR-active nuclei, 79Br and 81Br, both of which are quadrupolar. While quadrupolar nuclei can result in broad signals in liquid-state NMR, solid-state NMR techniques, often employing magic angle spinning (MAS), can provide valuable information, including details about the electronic environment around the bromine atom and molecular motion. Although direct reports on solid-state NMR of this compound were not found, solid-state NMR is a relevant technique for characterizing the solid form of organic molecules and could be applied to this compound to understand its packing and dynamics in crystalline or amorphous states, if applicable.

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, encompassing Raman and Infrared (IR) techniques, probes the vibrational modes of a molecule, providing a unique fingerprint that is sensitive to its functional groups, conformation, and intermolecular interactions.

In-depth Raman and Infrared (IR) Spectroscopic Analysis of Vibrational Modes

IR spectroscopy measures the absorption of infrared light by a sample, corresponding to vibrations that cause a change in the molecular dipole moment. It is particularly sensitive to polar bonds and functional groups. Raman spectroscopy, on the other hand, measures the inelastic scattering of light and is sensitive to vibrations that cause a change in molecular polarizability. Raman is often more effective for studying non-polar bonds and can be advantageous for analyzing solid samples and aqueous solutions. For organic halides, characteristic C-Br stretching vibrations typically appear in the 690-515 cm-1 range in IR spectra. While specific detailed IR or Raman spectra for this compound were not provided in the search results, these techniques are commonly used for the characterization of benzothiadiazole and related imide derivatives. Analysis of the vibrational modes in the IR and Raman spectra of this compound would provide information about the presence of characteristic functional groups (e.g., carbonyl, C-N, C-S, aromatic rings, and C-Br) and their associated vibrational frequencies.

Correlation of Spectroscopic Signatures with Structural Features

The correlation of observed vibrational frequencies in IR and Raman spectra with specific structural features and functional groups is a key aspect of vibrational spectroscopy for structure elucidation. By comparing the spectra of this compound to those of the parent BTXI and other related compounds, as well as utilizing computational methods, specific bands can be assigned to the vibrations of the core structure and the bromine substituent. Changes in band positions, intensities, and shapes can provide insights into the molecular conformation and any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, that may be present in the solid state or in concentrated solutions.

X-ray Crystallography for Precise Molecular and Supramolecular Architectures

X-ray crystallography is a definitive technique for determining the precise three-dimensional molecular structure of crystalline compounds, including bond lengths, bond angles, and torsion angles. It also provides information about the arrangement of molecules in the crystal lattice, revealing supramolecular architectures and intermolecular interactions. For brominated BTXI derivatives, single crystal X-ray diffraction has been successfully utilized to unequivocally confirm the regioselectivity of bromination and the exact grafting position of the bromine atom on the molecular core nih.gov. This direct visualization at the atomic level is invaluable for validating structures proposed based on spectroscopic data and for understanding how molecules pack in the solid state, which can influence their physical and electronic properties. The ability to obtain single crystals of sufficient quality is a prerequisite for this technique.

The combined application of these advanced spectroscopic and structural techniques provides a comprehensive picture of the molecular and supramolecular structure of this compound, laying the foundation for understanding its behavior and potential utility in various applications.

Crystal Structure Determination of this compound and its Derivatives

Crystal structure determination by X-ray diffraction provides definitive information about the solid-state molecular structure, packing arrangement, and intermolecular interactions of a compound. Studies involving benzothioxanthene imide (BTXI) derivatives, including monobrominated forms like this compound, have successfully utilized this technique. For instance, crystal structure data (CIF) has been reported for a monobrominated benzothioxanthene derivative nih.gov.

Analysis of Conformational Preferences and Torsional Angles

Understanding the conformational preferences and torsional angles within a molecule is essential for predicting its behavior in various environments and its interactions with other molecules. For π-conjugated systems like this compound, the torsional angles between different rigid planes of the molecule significantly influence the extent of electronic conjugation, which in turn affects their photophysical and electronic properties.

Mass Spectrometry for Mechanistic Studies and Complex Mixture Analysis

Mass spectrometry is a powerful analytical technique used for identifying compounds, determining molecular weights, and elucidating structural features through the analysis of fragmentation patterns. It is widely applied in the study of organic reactions, including mechanistic investigations and the analysis of complex reaction mixtures. The characterization of this compound and its derivatives frequently involves mass spectrometric techniques.

High-Resolution Mass Spectrometry for Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound or ion. This is particularly valuable in mechanistic studies for identifying and confirming the structure of transient reaction intermediates that may be present in low concentrations or are difficult to isolate. HRMS has been employed in the characterization of BTXI derivatives. For example, HRMS (EI) data has been reported for BTXI-Alk, providing calculated and found m/z values that confirm its molecular formula uni.lu. The application of HRMS in the synthesis of this compound and its subsequent reactions allows for the precise identification of reaction products and potentially the detection of intermediates, providing critical evidence for proposed reaction mechanisms.

Fragmentation Pattern Analysis for Structural Confirmation Beyond Basic Identification

Beyond simply determining the molecular weight, the fragmentation pattern observed in a mass spectrum provides detailed structural information. When molecules are ionized and fragmented in the mass spectrometer, they break apart in characteristic ways, yielding a series of fragment ions. The masses of these fragment ions and their relative abundances form a unique fingerprint that can be used to confirm the presence of specific functional groups and structural motifs.

Mass spectrometry has been used for the "full identification" of BTXI-based compounds. While specific fragmentation patterns for this compound were not detailed in the provided snippets, the use of mass spectrometry for structural confirmation implies that analysis of how the this compound molecule fragments under ionization conditions is utilized. This fragmentation analysis can help confirm the position of the bromine atom, the presence and location of the pentan-3-yl substituent, and the integrity of the thioxanthene (B1196266) imide core structure, providing structural evidence that complements data obtained from other spectroscopic techniques like NMR.

Computational and Theoretical Investigations of Br Btxi Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Electronic Properties and Stability

DFT has proven to be an invaluable tool for probing the fundamental electronic characteristics of Br-BTXI, offering a detailed picture of its stability, charge distribution, and frontier molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical determinants of a molecule's electronic behavior, influencing its electron-donating and -accepting capabilities, as well as its photophysical properties. For this compound and its parent compound, BTXI, these values have been computationally estimated.

DFT calculations reveal that the introduction of a bromine atom to the BTXI core leads to a stabilization of both the HOMO and LUMO levels. This is a crucial finding for the design of organic semiconductor materials, as the energy levels of the frontier orbitals directly impact charge injection and transport properties in electronic devices. A detailed comparison of the calculated HOMO and LUMO energies for BTXI and its cyano- and bromo-substituted derivatives is presented in the interactive data table below.

| Compound | EHOMO (eV) | ELUMO (eV) | Electrochemical Gap (eV) |

|---|---|---|---|

| BTXI | -5.70 | -3.03 | 2.67 |

| BTXI-CN | -5.95 | -3.30 | 2.65 |

| 10-NC-BTXI-CN | -5.96 | -3.31 | 2.65 |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within the this compound molecule provides insights into its reactivity and intermolecular interactions. Electrostatic potential maps, generated through DFT calculations, offer a visual representation of the charge distribution, highlighting electron-rich and electron-deficient regions.

Conformational Analysis and Energy Minima

The three-dimensional structure of this compound and its conformational flexibility are key to understanding its solid-state packing and, consequently, its performance in thin-film devices. Computational conformational analysis seeks to identify the most stable geometric arrangements (energy minima) of the molecule.

Theoretical studies on related benzothioxanthene derivatives have shown that the core structure is largely planar, a feature that facilitates π-π stacking and efficient charge transport. rsc.org The introduction of substituents can, however, induce slight deviations from planarity. Detailed computational studies focusing specifically on the conformational landscape of this compound are needed to precisely determine the rotational barriers of the substituent groups and the relative energies of different conformers.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful lens through which to examine the intricate details of chemical reactions involving this compound, offering insights into reaction pathways, transition states, and the energetic feasibility of different chemical transformations.

Modeling of Bromination Reaction Pathways and Transition States

The synthesis of this compound involves the electrophilic bromination of the BTXI core. Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and controlling the regioselectivity of the substitution.

While detailed kinetic studies with calculated transition states for the bromination of BTXI are not extensively documented, thermodynamic considerations have been explored. DFT calculations have been employed to determine the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the formation of monobrominated BTXI, providing insights into the thermodynamic favorability of the reaction.

| Reaction | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|

| Formation of monobrominated this compound | -8.5 | -8.6 |

These thermodynamic data suggest that the bromination of BTXI is an energetically favorable process. Further computational studies focusing on the identification of transition state structures and the calculation of activation energies would provide a more complete picture of the reaction kinetics.

Computational Analysis of Palladium-Catalyzed Coupling Reactions of this compound

This compound serves as a versatile building block for the synthesis of more complex π-conjugated systems through palladium-catalyzed cross-coupling reactions. Computational studies have been instrumental in elucidating the mechanisms of these transformations.

A notable example is the computational investigation of the palladium-catalyzed cyanation of a this compound derivative. A free energy profile for this reaction has been calculated, mapping out the energetic landscape of the catalytic cycle. researchgate.net The study revealed the involvement of key intermediates, such as the oxidative addition complex (FOA) and a five-membered palladacycle (TS), and provided insights into the relative stabilities of different regioisomeric products. researchgate.net

The calculations indicated that while the formation of the palladacycle intermediate has a significant activation energy, the resulting complex is slightly more stable than the initial oxidative addition product. researchgate.net This type of detailed mechanistic insight is invaluable for understanding and predicting the outcomes of complex catalytic reactions and for the rational design of improved catalysts and reaction conditions.

Investigation of Halogen Dance Reactions and Regioselectivity

Computational studies focusing specifically on "halogen dance" reactions, which would involve the migration of the bromine atom across the aromatic core of this compound, are not extensively detailed in the reviewed literature. However, theoretical investigations into the reactivity and regioselectivity of this compound have been implicitly explored in the context of its synthetic applications, particularly in palladium-catalyzed cross-coupling reactions.

For instance, in the pallado-catalyzed cyanation of this compound, a proposed mechanism suggests the formation of a five-membered palladacycle intermediate in the bay area of the molecule. This indicates a specific regioselectivity in the reaction pathway, which can be influenced by the electronic and steric environment of the this compound core. The formation of such an intermediate is a critical step that dictates the final position of the incoming cyano group. Further computational analysis of the transition states and intermediates in these coupling reactions would be necessary to fully elucidate the factors governing the regioselectivity.

While direct computational evidence for a halogen dance is absent, the study of reaction mechanisms like the one proposed for the cyanation reaction provides a foundational understanding of the molecule's reactive sites and the preferred pathways for substitution, which are crucial for predicting the outcomes of various chemical transformations.

Kinetic and Thermodynamic Parameters from Theoretical Calculations

For a thorough understanding of this compound's reactivity, future computational work could focus on calculating the kinetic and thermodynamic profiles for key reactions. This would involve using methods like Density Functional Theory (DFT) to map out the potential energy surfaces of reactions, identify transition states, and calculate the associated energy barriers and reaction energies. Such data would be invaluable for optimizing reaction conditions and predicting the feasibility of new synthetic routes involving this compound.

Advanced Computational Methods for Excited State Dynamics and Photophysical Phenomena

Time-Dependent DFT (TD-DFT) for Absorption and Emission Characteristics

Time-Dependent Density Functional Theory (TD-DFT) has been employed to investigate the photophysical properties of this compound. These calculations are crucial for understanding the electronic transitions that govern the absorption and emission of light by the molecule. The results from these theoretical studies provide insights into the molecule's color, fluorescence, and potential applications in optoelectronic devices.

In a study on the nitration of the benzothioxanthene core, TD-DFT calculations were performed on a series of BTXI derivatives, including this compound. researchgate.net The calculations were carried out at the TD-OT-ωB97X-D/6-31g(d,p) level of theory. researchgate.net The following table summarizes some of the key data obtained for this compound from these theoretical calculations.

| Parameter | Calculated Value |

|---|---|

| Ionization Potential (IP) | - |

| Electron Affinity (EA) | - |

| S₀-S₁ Transition Energy (eV) | - |

| S₀-S₁ Transition Wavelength (nm) | - |

These calculated values are instrumental in predicting the absorption and emission maxima of this compound, which can then be correlated with experimental spectroscopic data.

Modeling of Electro- and Photochemical Processes Relevant to BTXI (e.g., ECL)

Computational modeling plays a significant role in understanding the mechanisms of electro- and photochemical processes such as electrochemiluminescence (ECL) in BTXI derivatives. While specific computational studies focusing exclusively on the ECL of this compound are not detailed, the principles established for the parent BTXI compound are directly applicable.

The generation of ECL in BTXI systems can occur through two primary pathways: the annihilation route and the co-reactant route. Theoretical calculations, particularly the calculation of the free enthalpy of the associated redox reactions, are essential for understanding the feasibility and efficiency of these ECL pathways. For the parent BTXI, it has been shown that the molecule can be both reversibly oxidized and reduced, making it an active component in ECL processes.

Modeling these processes for this compound would involve calculating the energies of its radical cation and anion, as well as the thermodynamics of their reactions with co-reactants. The introduction of a bromine atom can influence the electronic properties of the BTXI core, potentially altering the energies of the frontier molecular orbitals and, consequently, the redox potentials and ECL efficiency.

Future computational work could focus on modeling the ECL of this compound to predict its emission color, intensity, and efficiency in different co-reactant systems. This would provide valuable guidance for the design of new ECL-based sensors and lighting applications.

Chemical Reactivity and Transformation Studies of Br Btxi

Mechanistic Studies of Br-BTXI Functionalization Reactions

Functionalization reactions of this compound often leverage the lability of the carbon-bromine bond, allowing for the introduction of new functional groups onto the BTXI core. Mechanistic investigations provide insights into the pathways of these transformations.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

Nucleophilic substitution reactions involve the replacement of the bromine atom in this compound by a nucleophile. The susceptibility of the carbon atom bonded to bromine to nucleophilic attack depends on its hybridization and electronic environment. In aromatic or vinyl systems, such as the conjugated BTXI core, nucleophilic substitution typically does not proceed via the common SN1 or SN2 mechanisms observed for saturated alkyl halides. wikipedia.orgsavemyexams.com Instead, nucleophilic aromatic substitution (SNAr) or other mechanisms may be involved, particularly if the BTXI core contains electron-withdrawing groups that stabilize a negative charge intermediate. masterorganicchemistry.com

The bromine atom serves as a leaving group in these reactions. The ability of bromide to act as a leaving group is related to its stability as an anion, which is influenced by its size and the polarity of the carbon-bromine bond. savemyexams.combyjus.com While general principles of nucleophilic substitution on aryl halides apply, specific mechanistic studies detailing the pathways and intermediates involved in the nucleophilic substitution of the bromine moiety in this compound are necessary to fully understand its reactivity in this context. Such studies would typically involve kinetic measurements, Hammett plots, and the identification of intermediates.

Radical Reactions of this compound and Bromine Radical Generation

This compound can potentially participate in radical reactions, either as a substrate undergoing radical attack or as a source of bromine radicals. Radical reactions often involve three key steps: initiation, propagation, and termination. transformationtutoring.combyjus.comchemguide.co.uk

The carbon-bromine bond in organic molecules can undergo homolytic cleavage under certain conditions, such as exposure to light or heat, to generate a bromine radical (Br•). transformationtutoring.combyjus.comchemguide.co.uklibretexts.org Bromine radicals are highly reactive species that can abstract hydrogen atoms from suitable donors or add to double or triple bonds. masterorganicchemistry.comrsc.org

In the context of this compound, the generation of bromine radicals could potentially occur through the homolytic cleavage of the C-Br bond within the molecule, potentially initiated by light due to the chromophoric nature of the BTXI core. Once generated, bromine radicals could participate in various transformations, including hydrogen atom transfer (HAT) processes or addition reactions. masterorganicchemistry.comrsc.org

Alternatively, this compound itself could be a substrate for radical reactions initiated by other radical species, leading to functionalization or polymerization through radical pathways. Studies on the radical reactivity of this compound would likely involve techniques such as electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates and detailed product analysis to elucidate reaction pathways. The specific involvement of this compound in radical reactions and the efficiency of bromine radical generation from this compound are areas that would require dedicated experimental investigation.

Exploration of this compound in Metal-Catalyzed Organic Transformations (Beyond Coupling)

While brominated organic compounds are widely utilized as substrates in metal-catalyzed coupling reactions for carbon-carbon and carbon-heteroatom bond formation, transformationtutoring.com the exploration of this compound in metal-catalyzed organic transformations beyond these coupling reactions presents an avenue for discovering new synthetic methodologies. The BTXI core and the bromine substituent could potentially influence the interaction with metal catalysts, affecting reactivity and selectivity in various transformations.

Catalytic Activity in Specific Organic Reactions (excluding BTX related)

The potential catalytic activity of this compound or its metal complexes in organic reactions other than BTX-related processes could stem from the electronic and steric properties imparted by the BTXI framework and the bromine atom. Metal complexes incorporating ligands based on polycyclic aromatic systems can exhibit unique catalytic properties. rsc.orgresearchgate.net While direct evidence of this compound acting as a catalyst or ligand in specific organic reactions (such as oxidation, reduction, cyclization, or functionalization reactions excluding coupling) was not prominently found in the surveyed literature, the structural features of this compound suggest potential for such applications.

For instance, the extended π-system of BTXI could facilitate π-interactions with metal centers, and the bromine atom could influence the electron density around a coordinating metal or participate directly in the catalytic cycle through oxidative addition or other mechanisms. nih.gov Exploring the utility of this compound in reactions like metal-catalyzed C-H activation, mdpi.com cyclization reactions, mdpi.comthieme.denih.gov or selective oxidation/reduction processes nih.gov would require dedicated research efforts. Such studies would involve synthesizing metal complexes with this compound (if it acts as a ligand) or evaluating the reactivity of this compound as a substrate in the presence of various metal catalysts and reaction conditions.

Role of Bromine in Modulating Catalytic Performance or Selectivity

If this compound or a derivative is employed in a catalytic system, the bromine atom can play a significant role in modulating the catalytic performance and selectivity. As demonstrated in other catalytic systems, the presence of bromine can influence the electronic properties of the catalyst, affect the stability of intermediates, and impact the reaction pathway. byjus.com

For example, the electronegativity of bromine can alter the electron density on a metal center, thereby influencing its reactivity towards substrates. Steric bulk introduced by the bromine atom can also impact substrate binding and product selectivity. Furthermore, the carbon-bromine bond could be the site of initial interaction with a metal catalyst, undergoing oxidative addition and entering the catalytic cycle. The lability of this bond can be tuned by the electronic environment of the BTXI core.

Investigating the specific role of the bromine substituent in this compound within a catalytic context would involve systematic studies comparing the catalytic activity and selectivity of this compound with analogous BTXI derivatives lacking the bromine or having different halogens. Spectroscopic and computational studies could provide insights into how the bromine atom influences the electronic structure of the catalyst or substrate and its interaction with the transition state.

Supramolecular Chemistry Involving Bromine-Mediated Interactions

This compound possesses structural features that make it a compelling building block for supramolecular chemistry, particularly through bromine-mediated interactions. Supramolecular chemistry focuses on the non-covalent interactions between molecules. savemyexams.comsci-hub.seresearchgate.net

The bromine atom in this compound can act as a σ-hole donor, participating in halogen bonding interactions with Lewis bases (electron-rich species) such as nitrogen, oxygen, or sulfur atoms, or even π-systems. researchgate.netnih.govmdpi.com Halogen bonding is a directional, non-covalent interaction that arises from an anisotropic distribution of electron density on the halogen atom, creating a positive region (σ-hole) along the extension of the covalent bond to the halogen. researchgate.netnih.gov

The BTXI core itself is a large, rigid π-conjugated system that can engage in π-π stacking interactions. The interplay between halogen bonding involving the bromine atom and π-π stacking involving the BTXI core can lead to the formation of ordered supramolecular architectures, such as dimers, polymers, or self-assembled monolayers on surfaces. nih.gov

Studies in this area would involve designing this compound derivatives with specific substituents to tune the strength and directionality of halogen bonding and π-π interactions. Techniques such as X-ray crystallography, scanning tunneling microscopy (STM), atomic force microscopy (AFM), and various spectroscopic methods (e.g., NMR, UV-Vis, fluorescence) can be used to characterize the resulting supramolecular assemblies and understand the nature of the interactions involved. The ability of this compound to participate in these directed non-covalent interactions makes it a promising component for the construction of functional supramolecular materials with potential applications in areas such as organic electronics, sensing, and molecular recognition.

This compound refers to brominated derivatives of benzothioxanthene monoimide (BTXI), a class of sulfur-containing rylene-imide dyes that have garnered interest as building blocks in organic electronics and other applications. dntb.gov.uaresearchgate.netanr.frchemrxiv.orgdntb.gov.ua Specifically, "this compound" often denotes a monobrominated BTXI derivative, such as 5-Bromo-2-(pentan-3-yl)-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione. nitschkegroup-cambridge.com The introduction of a bromine atom into the BTXI core allows for further functionalization through various cross-coupling reactions and can influence the electronic and structural properties of the molecule. researchgate.netchemrxiv.orgrsc.org

While the broader fields of halogen bonding, self-assembly, molecular recognition, and host-guest chemistry involving brominated compounds are well-established areas of research, detailed and specific studies focusing solely on the chemical reactivity and transformation studies of this compound concerning these exact phenomena were not extensively found in the consulted literature.

Based on the available information, it is not possible to provide thorough, informative, and scientifically accurate content with detailed research findings and data tables specifically focused on halogen bonding interactions (Br···X) in solution and solid state, self-assembly processes driven by bromine-containing BTXI units, or the influence of bromine on molecular recognition and host-guest chemistry, solely for the this compound compound as requested by the outline. The search results provide general context on these topics and the synthesis/characterization of brominated BTXI derivatives but lack the specific in-depth studies required to populate the requested subsections for this compound.

However, based on the general principles of chemistry and the known properties of brominated organic molecules and BTXI derivatives, the presence of the bromine atom in this compound would inherently introduce the potential for engaging in such interactions and processes. Halogen bonding, for instance, involves an electrophilic region on the halogen atom (the σ-hole) interacting with a nucleophilic site on another molecule or within the same molecule. mdpi.comwikipedia.orgnih.gov Bromine, being a polarizable halogen, can participate in these interactions in both solution and solid phases, influencing crystal packing and intermolecular recognition, as observed in other brominated systems. chemrxiv.orgmdpi.comnih.govrsc.orgnih.govlmaleidykla.ltbeilstein-journals.org Similarly, the bromine substituent could potentially influence the self-assembly behavior of BTXI units through directed non-covalent interactions, contributing to ordered molecular arrangements. lmaleidykla.ltnih.gov The altered electronic and steric properties due to bromination could also impact how this compound interacts with other molecules in molecular recognition and host-guest scenarios. mdpi.com

Further dedicated research specifically investigating these aspects of this compound would be necessary to provide detailed findings and data tables for the requested subsections.

Advanced Materials Applications and Future Research Directions

Br-BTXI as a Building Block in Advanced Organic Electronic Materials

This compound has emerged as a crucial intermediate in the synthesis of novel π-conjugated systems tailored for organic electronics. researchgate.netqns.science Its utility lies in the reactivity of the bromine atom, which serves as a handle for introducing various functional groups through common palladium-catalyzed coupling reactions. researchgate.netqns.scienceresearchgate.net This approach allows for the systematic modification of the electronic properties of the BTXI core. nbinno.com

The versatility of this compound facilitates its integration into larger, more complex molecular architectures such as polymers and covalent organic frameworks (COFs). The bromine atom allows for the introduction of aryl, heteroaryl, or alkyl substituents, thereby extending the π-conjugation of the molecule. nbinno.com This is a key strategy for designing materials with specific, desired electronic and photophysical properties.

Benzothiadiazole (BTD) derivatives, for which this compound is a precursor, are recognized as important acceptor units in the development of photoluminescent compounds. researchgate.net Their strong electron-withdrawing nature is instrumental in improving the electronic properties of the resulting organic materials. researchgate.net BTD-based building blocks have been successfully incorporated into COFs and other functional molecules. nih.govacs.org For instance, a benzothiadiazole-based Eu³⁺ metal-organic framework (MOF) has been synthesized and demonstrated as a luminescent sensor. nih.gov

The bromine atom in this compound plays a pivotal role in tuning the charge transport properties of the resulting materials. By serving as a reactive site for cross-coupling reactions, it enables the synthesis of a diverse range of derivatives with modified electronic energy levels. researchgate.net For example, increasing the BTXI content in a molecule can lead to a progressive destabilization of these levels. researchgate.net

The strategic placement of bromine and its subsequent replacement with other functional groups allow for the modulation of both steric and electronic properties. nbinno.com This, in turn, influences the intermolecular packing and crystallinity of the material in the solid state, which are critical factors for efficient charge transport. nih.govacs.org For example, in some benzothiadiazole-based polymers, fluorination—a modification often achieved through intermediates that could be derived from brominated precursors—has been shown to enhance molecular packing and crystallinity, leading to significantly improved charge transport. nih.govacs.org

The ability to create molecules with tailored charge transport characteristics is exemplified by a series of materials constructed from BTXI and other dyes. Depending on the molecular design, these materials can exhibit electron-transporting, ambipolar, or donor-like behavior in electronic devices. researchgate.net

This compound in Optoelectronic Devices (excluding clinical)

The unique photophysical properties of molecules derived from this compound make them highly suitable for a range of optoelectronic applications. The BTXI core itself is a known fluorophore, and its derivatives have been explored as light-emitting materials. researchgate.netresearchgate.net

Benzothiadiazole derivatives are widely used in the construction of organic light-emitting diodes (OLEDs). researchgate.net Their electron-accepting properties are key to designing efficient emitters. bohrium.com For instance, novel orange-yellow to near-infrared (NIR) emitters based on a 5,6-difluorobenzo[c] nih.govmdpi.comrsc.orgthiadiazole (BTDF) core have been synthesized. frontiersin.org Doped devices using these materials have achieved a maximum external quantum efficiency (EQE) of 5.75% with a deep-red emission. frontiersin.org Non-doped devices have also shown promising results, with a maximum EQE of 1.44% for NIR emission. frontiersin.org In another study, triphenylamine/benzothiadiazole-based compounds were successfully used in non-doped OLEDs, achieving a maximum EQE of 5.7%. rsc.org

In the realm of organic solar cells, benzothiadiazole-based polymers have been investigated as donor materials. nih.govacs.org The integration of fluorinated benzothiadiazole units into donor-acceptor copolymers is a significant advancement, as it helps to fine-tune energy levels and enhance open-circuit voltages. nih.govacs.org Furthermore, benzothiadiazole derivatives have been developed as electron transport materials in n-i-p perovskite solar cells, with one such material leading to a power conversion efficiency of 19.6%. rsc.org Benzothiadiazole-based organic dyes have also been used as photosensitizers in dye-sensitized solar cells (DSSCs), achieving power conversion efficiencies of up to 10.9% through a co-sensitization approach. rsc.org A molecular donor based on BTXI has been synthesized and evaluated in bulk heterojunction solar cells. qns.science

Table 1: Performance of this compound Derived Materials in Optoelectronic Devices

| Device Type | Material Type | Key Performance Metric | Value |

|---|---|---|---|

| OLED | BTDF-based emitter (doped) | Max. EQE | 5.75% |

| OLED | BTDF-based emitter (non-doped) | Max. EQE | 1.44% |

| OLED | TPA/BT-based emitter (non-doped) | Max. EQE | 5.7% |

| Perovskite Solar Cell | BT-based Electron Transport Material | Power Conversion Efficiency | 19.6% |

The fluorescent properties of benzothiadiazole derivatives make them excellent candidates for the development of chemical sensors and probes. bohrium.commdpi.com A benzothiadiazole-based metal-organic framework, JXUST-3, has been shown to selectively sense Al³⁺, Cr³⁺, and Fe³⁺ ions through a fluorescence turn-off mechanism, with detection limits in the micromolar range. rsc.org Another Eu³⁺-based MOF derived from a benzothiadiazole ligand acts as a turn-on luminescent sensor for Al³⁺ and Ga³⁺ ions. nih.gov Furthermore, bis-triazolylchalcogenium-functionalized benzothiadiazole derivatives have been developed as light-up sensors for DNA and BSA. bohrium.com

Catalytic Applications of this compound Derived Systems (non-BTX related)

Design of Heterogeneous or Homogeneous Catalysts Incorporating BTXI Motifs

The design of catalysts often involves incorporating specific structural motifs to enhance performance. polyu.edu.hkresearchgate.netnih.gov In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically dissolved in a solution. matthey.com The design of such catalysts could involve ligands that modulate the electronic and steric properties of a central metal atom to control activity and selectivity.

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in separation and reusability. nih.gov The design principles for these materials focus on creating stable, high-surface-area supports with well-dispersed active sites. sotelolab.esmdpi.com Drawing inspiration from biological enzymes, synergistic cooperation between adjacent active motifs is a key strategy for achieving effective catalysis. researchgate.netnih.gov For instance, the integration of metal nanoparticles with ordered mesoporous supports can create bifunctional catalysts for tandem reactions. polyu.edu.hkresearchgate.net Technologies like 3D printing are also emerging as a method for creating structured catalysts with optimized shapes and flow characteristics. sotelolab.esmdpi.com

Table 1: General Comparison of Homogeneous and Heterogeneous Catalyst Design Strategies

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Active Site Design | Ligand modification around a metal center. | Deposition of metal particles on a support; creation of specific sites on a solid surface. |

| Phase | Same phase as reactants (e.g., liquid). | Different phase from reactants (e.g., solid catalyst with liquid/gas reactants). |

| Separation | Often complex, may require distillation or extraction. | Simple physical separation (e.g., filtration). |

| Selectivity | High, due to well-defined active sites. | Can be lower, with multiple types of active sites. |

| Thermal Stability | Generally lower. | Generally higher. |

Mechanistic Investigations of this compound Based Catalysis

Mechanistic investigations are crucial for understanding and optimizing catalytic reactions. digitellinc.comnih.gov Such studies for a hypothetical this compound-based catalyst would aim to elucidate the reaction pathway, identify key intermediates, and determine the rate-determining step. chemrxiv.org A combination of experimental and computational techniques is typically employed. digitellinc.com

Experimental approaches could include kinetic studies, such as measuring reaction rates under varying conditions of temperature, pressure, and reactant concentrations. Isotope labeling studies can help track the transformation of specific atoms through the reaction sequence. digitellinc.comnih.gov Spectroscopic techniques would be used to identify transient species and intermediates.

Computational methods, like Density Functional Theory (DFT), allow for the modeling of the reaction's energy landscape, providing insights into the stability of intermediates and the energy barriers of transition states. digitellinc.comboyerlab.com Understanding these mechanisms is fundamental to improving catalyst efficiency and designing new catalytic systems. chemrxiv.org

Emerging Research Areas and Unexplored Reactivity

Sustainable Synthetic Routes to this compound and its Derivatives

The development of sustainable or "green" synthetic routes is a primary focus of modern chemistry. nih.govyoutube.com These methods aim to reduce waste, avoid hazardous substances, and utilize renewable resources and catalytic processes. nih.govresearchgate.net

For the synthesis of a brominated aromatic compound, traditional methods often use elemental bromine, which can have poor selectivity and generate hazardous byproducts. nih.govmdpi.com Sustainable alternatives focus on oxidative bromination using greener bromine sources like hydrobromic acid (HBr) or sodium bromide (NaBr) with an oxidant, potentially even air (aerobic bromination). nih.govresearchoutreach.org The use of recyclable catalysts and safer solvents, such as water or ionic liquids, is also a key aspect of green chemistry. nih.govnih.gov Flow chemistry, where reagents are continuously mixed and reacted, offers a safer and more efficient way to handle hazardous reagents like bromine by generating them in situ as needed. researchoutreach.org

Table 2: Principles of Green Chemistry in Synthesis

| Principle | Description | Example Application |

|---|---|---|

| Waste Prevention | Design syntheses to prevent waste rather than treating it after it is created. youtube.com | One-pot reactions that combine multiple steps without isolating intermediates. researchgate.net |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. youtube.com | Catalytic reactions that have high selectivity and few byproducts. |

| Safer Solvents | Minimize or avoid the use of auxiliary substances like solvents. nih.gov | Using water as a solvent or conducting reactions under solvent-free conditions. |

| Catalysis | Use catalytic reagents (which are highly selective) in preference to stoichiometric reagents. nih.gov | Employing enzymes or metal catalysts that can be recycled and reused. |

| Renewable Feedstocks | Use raw materials and feedstocks that are renewable rather than depleting. youtube.com | Producing chemicals like BTX from biomass instead of petroleum. biorizon.eu |

Exploration of Novel Chemical Transformations and Applications

The exploration of novel chemical transformations aims to develop new ways to construct molecules, which can lead to new materials and pharmaceuticals. scientificupdate.com Brominated organic compounds are valuable intermediates in organic synthesis because the bromine atom can be easily replaced or used as a handle for forming new carbon-carbon or carbon-heteroatom bonds, often through cross-coupling reactions. researchgate.net

Future research could explore using a hypothetical this compound compound in such transformations. For example, it could serve as a building block in the synthesis of complex organic molecules. univie.ac.at The field is also moving toward "new-to-nature" biocatalysis, where enzymes are engineered to perform reactions not found in biological systems, offering a green alternative to traditional organometallic catalysis. scientificupdate.com Another frontier is programmable catalysis, where reaction rates are manipulated dynamically to exceed the limits of conventional static catalysts. youtube.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Br-BTXI, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is synthesized via bromination of the parent BTXI core. Key methods include:

- Copper-catalyzed Ullmann reactions for dimerization, with yields dependent on catalyst loading (e.g., CuI vs. CuBr) and solvent polarity .

- Suzuki-Miyaura cross-coupling for functionalization, though palladium catalysts may underperform compared to copper in dimerization .

- Characterization requires ¹H/¹³C NMR, HRMS, and X-ray crystallography to confirm bay-position bromination and purity. Always cross-reference with literature spectra and report solvent/temperature effects on crystallization .

Q. How can researchers validate the structural identity of this compound when spectroscopic data conflicts with computational predictions?

- Methodological Answer :

- Perform multi-technique validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*).

- Use X-ray crystallography as a definitive structural proof.

- Re-examine synthetic intermediates (e.g., BTXI-Br precursors) for unintended side reactions .

Advanced Research Questions

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions while minimizing dehalogenation side reactions?

- Methodological Answer :

- Catalyst Screening : Test NHC-Pd complexes for enhanced stability in Suzuki-Miyaura couplings.

- Solvent Effects : Use toluene/DMF mixtures to balance solubility and reaction kinetics.

- Additive Optimization : Introduce silver salts (e.g., Ag₂O) to suppress β-hydride elimination .

- Monitor side products via LC-MS and adjust stoichiometry iteratively .

Q. How can contradictory data on this compound’s electronic properties (e.g., DFT vs. experimental band gaps) be reconciled?

- Methodological Answer :

- Experimental Replication : Repeat UV-Vis measurements in inert atmospheres to exclude oxidation artifacts.

- Computational Refinement : Apply higher-level theory (e.g., TD-DFT with CAM-B3LYP) and solvent models (PCM).

- Dimerization Analysis : Assess if π-stacking in solid-state alters electronic behavior versus isolated molecules .

Q. What role does steric hindrance at the bay position play in this compound’s supramolecular assembly, and how can this be systematically studied?

- Methodological Answer :

- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify substituent bulk.

- Crystallography Trends : Compare packing motifs in halogenated vs. non-halogenated BTXI derivatives.

- DFT-D3 Calculations : Model intermolecular interactions (van der Waals, halogen bonding) to predict assembly pathways .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in this compound’s reported catalytic activity across studies?

- Methodological Answer :

- Meta-Analysis : Normalize activity data by surface area (BET) or active site density (XPS).

- Control Experiments : Replicate studies under identical conditions (solvent, temperature, catalyst batch).

- Statistical Validation : Apply ANOVA to identify outliers and assess significance thresholds .

Experimental Design and Best Practices

Q. What are the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for designing this compound-related studies?

- Methodological Answer :

- Feasibility : Prioritize reactions with ≥60% yields (based on prior Ullmann reaction data) .

- Novelty : Explore understudied applications (e.g., this compound in organic photovoltaics).

- Ethical Compliance : Adhere to hazardous waste protocols for brominated compounds .

Q. How can researchers ensure reproducibility in this compound synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.